Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate (CAS 328270-32-2) is a synthetic halogenated trifluoroalanine derivative with the molecular formula C₇H₈Cl₂F₃NO₃ and a molecular weight of 282.04 g/mol. Classified under the alanine, 2-chloro-N-(chloroacetyl)-3,3,3-trifluoro-, ethyl ester nomenclature , it belongs to a family of fluorinated amino acid building blocks that combine an electron-withdrawing trifluoromethyl group, a reactive chloroacetyl moiety, and a geminal chlorine atom at the α-carbon.

Molecular Formula C7H8Cl2F3NO3
Molecular Weight 282.04 g/mol
CAS No. 328270-32-2
Cat. No. B12069294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate
CAS328270-32-2
Molecular FormulaC7H8Cl2F3NO3
Molecular Weight282.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(F)(F)F)(NC(=O)CCl)Cl
InChIInChI=1S/C7H8Cl2F3NO3/c1-2-16-5(15)6(9,7(10,11)12)13-4(14)3-8/h2-3H2,1H3,(H,13,14)
InChIKeyIRSDCYYKDISRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate (CAS 328270-32-2): Procurement-Relevant Structural Profile


Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate (CAS 328270-32-2) is a synthetic halogenated trifluoroalanine derivative with the molecular formula C₇H₈Cl₂F₃NO₃ and a molecular weight of 282.04 g/mol . Classified under the alanine, 2-chloro-N-(chloroacetyl)-3,3,3-trifluoro-, ethyl ester nomenclature , it belongs to a family of fluorinated amino acid building blocks that combine an electron-withdrawing trifluoromethyl group, a reactive chloroacetyl moiety, and a geminal chlorine atom at the α-carbon. This unique tripartite architecture distinguishes it from simpler trifluoroalanine esters and mono-halogenated analogs in terms of lipophilicity, hydrogen-bonding capacity, and electrophilic reactivity, positioning it as a strategic intermediate in medicinal chemistry and fluorinated peptide synthesis [1].

Why Ethyl 2-Chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate Cannot Be Replaced by Generic Trifluoroalanine Analogs


Substituting this compound with a non-2-chlorinated trifluoroalanine analog (MW 247.6 g/mol) eliminates the geminal chlorine, which functions as both a steric shield for the adjacent ester and an additional electrophilic site; replacing it with its 2-hydroxy congener (CAS 328270-26-4) drops the computed LogP from approximately 1.40–2.03 to −0.67 while more than doubling the topological polar surface area (TPSA) from 55.4 Ų to 107.13 Ų, fundamentally altering membrane permeability predictions [1]. Exchanging the chloroacetyl group for a simple acetyl group (ethyl 2-chloro-2-acetamido analog) raises the acid pKa from 4.67 to 6.74, shifting the ionization equilibrium at physiological pH [2]. These three structural modifications each produce quantifiable divergence in drug-likeness parameters, meaning that synthetic route outcomes, biological assay results, and formulation solubility profiles obtained with one analog cannot be extrapolated to the target compound without experimental re-validation.

Quantitative Differentiation Evidence for Ethyl 2-Chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate Procurement


Lipophilicity (LogP) Head-to-Head: Chloro vs. Hydroxy at the 2-Position

The target compound (2-chloro) exhibits a computed LogP of 1.40–2.03, representing a >2 log-unit increase over the 2-hydroxy analog (LogP = −0.67) [1]. This difference translates to an approximately 100-fold higher theoretical octanol-water partition coefficient, meaning the chloro compound partitions preferentially into lipid membranes whereas the hydroxy analog resides predominantly in the aqueous phase—a decisive factor for cell permeability in intact-cell assays or in vivo models .

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area (TPSA) and Oral Bioavailability Predictions: Chloro vs. Hydroxy Analog

The target compound has a TPSA of 55.4 Ų, well within the Veber rule threshold of <140 Ų for favorable oral bioavailability, whereas the 2-hydroxy analog has a TPSA of 107.13 Ų—nearly double . The target compound also has only 1 hydrogen-bond donor versus 2 for the hydroxy analog, further favoring passive membrane permeation [1]. These combined parameters predict substantially better oral absorption characteristics for the target compound compared to the hydroxy-substituted congener.

Oral bioavailability Polar surface area ADME prediction

Acid pKa Shift: Chloroacetyl vs. Acetyl Substituent Effects on Ionization State

The target compound (chloroacetyl-substituted) has a computed acid pKa of 4.67, versus 6.74 for the acetyl-substituted analog [1] [2]. This ~2.1 pKa unit difference means that at physiological pH (7.4), the target compound is >99% ionized (deprotonated), whereas the acetyl analog is only ~82% ionized. The greater degree of ionization for the chloroacetyl derivative can enhance aqueous solubility at neutral pH while still maintaining sufficient neutral fraction for membrane permeation via the pH-partition hypothesis [3].

pKa Ionization state pH-dependent solubility

Dual Electrophilic Reactivity: Synthetic Versatility vs. Mono-Electrophilic Analogs

The target compound features two distinct electrophilic sites: the chloroacetyl carbonyl (susceptible to nucleophilic acyl substitution) and the α-chloro substituent geminal to the trifluoromethyl group (available for SN1-type displacement under appropriate conditions). By contrast, the 2-hydroxy analog (CAS 328270-26-4) replaces the α-chloro with a hydroxyl group, which is a poor leaving group without prior activation, and the acetamide analog (ChemBase CBID 96230) lacks the chloroacetyl chloride leaving group altogether [1]. This dual electrophilicity enables sequential, orthogonal derivatization strategies—for example, amide coupling at the chloroacetyl site followed by nucleophilic displacement at C2—that are not accessible with any single comparator .

Electrophilic reactivity Nucleophilic substitution Building block versatility

Class-Level Evidence: Trifluoroalanine Motif as Irreversible Enzyme Inhibitor Pharmacophore

The trifluoroalanine core shared by the target compound has been experimentally demonstrated to act as an irreversible inhibitor of O-acetylserine sulfhydrylase (OASS), a pyridoxal 5′-phosphate-dependent enzyme critical for bacterial L-cysteine biosynthesis [1]. In a published screening study, 3,3,3-trifluoroalanine was identified as an irreversible, albeit slow, inhibitor of OASS, and subsequent analog programs were initiated to improve potency through structural elaboration at the N-terminus and C2 position [2]. The target compound's N-chloroacetyl and C2-chloro substituents represent exactly the type of derivatization envisioned for potency optimization. While no direct inhibitory data exist for the target compound itself, the class-level evidence provides a rational basis for prioritizing it over non-trifluoromethylated analogs that lack this pharmacophoric element [3].

Enzyme inhibition OASS Antibacterial Trifluoroalanine pharmacophore

Recommended Application Scenarios for Ethyl 2-Chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Oral Bioavailability-Focused Lead Optimization

The target compound's TPSA of 55.4 Ų and single H-bond donor place it within favorable Veber parameters for oral absorption, while its LogP of ~1.4–2.0 ensures adequate membrane partitioning without excessive lipophilicity (LogP <5) [1]. In lead optimization campaigns, this compound should be prioritized over the 2-hydroxy analog (TPSA 107.13 Ų, LogP −0.67), which falls outside favorable oral bioavailability space and would be expected to show poor passive permeability in Caco-2 or PAMPA assays .

Synthetic Chemistry: Orthogonal Dual-Derivatization Scaffold

The presence of two distinct electrophilic sites—the chloroacetyl amide carbonyl and the α-chloro substituent—enables sequential, chemoselective functionalization strategies [1]. A researcher can first perform amide coupling or nucleophilic substitution at the chloroacetyl position, then subsequently displace the α-chloro group with a different nucleophile (amine, thiol, azide) to generate diversified libraries from a single starting material. This orthogonal reactivity is not achievable with the hydroxy analog (one electrophile) or the acetamide analog (lacks chloroacetyl) .

Antibacterial Discovery: OASS-Targeted Inhibitor Development

Given the established irreversible inhibition of O-acetylserine sulfhydrylase (OASS) by the trifluoroalanine core [1], the target compound serves as a rationally designed building block for synthesizing focused libraries of N-chloroacetyl, C2-chloro-substituted trifluoroalanine analogs aimed at improving inhibitory potency and selectivity against bacterial OASS isozymes. The chloroacetyl group additionally provides a potential covalent warhead for targeting active-site cysteine residues in the OASS enzyme .

Analytical Reference Standard: Identity Confirmation via GC-MS Spectral Matching

The compound has been characterized by gas chromatography-mass spectrometry (GC-MS), with reference spectra archived in the Wiley SpectraBase collection under Compound ID j7LLsetZGe [1]. This spectral reference enables unambiguous identity confirmation during reaction monitoring, purity assessment, or impurity profiling. Procurement of high-purity (≥98%) material from suppliers offering batch-specific QC data ensures reliable use as an analytical reference standard .

Quote Request

Request a Quote for Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.